molecular formula C13H15N3O2 B14798644 N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide

N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide

Cat. No.: B14798644
M. Wt: 245.28 g/mol
InChI Key: LSWASNSFEJSTMV-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide is an organic compound that features a furan ring, a hydrazine group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide typically involves the reaction of 2-furoic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, which facilitate the formation of the amide bond . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and reduce reaction times . The crude products are typically purified by crystallization or flash chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The hydrazine group can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the hydrazine group.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(Furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Comparison: N-(Furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide is unique due to the presence of both a hydrazine group and a benzamide moiety, which confer distinct reactivity and biological activity compared to other furan derivatives.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-hydrazinyl-2-methylbenzamide

InChI

InChI=1S/C13H15N3O2/c1-9-7-10(16-14)4-5-12(9)13(17)15-8-11-3-2-6-18-11/h2-7,16H,8,14H2,1H3,(H,15,17)

InChI Key

LSWASNSFEJSTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NN)C(=O)NCC2=CC=CO2

Origin of Product

United States

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